Indole-3-acetic-2,2-d2 acid, also known as deuterated indole-3-acetic acid, is a deuterium-labeled analog of indole-3-acetic acid. This compound is a significant plant hormone belonging to the auxin class, which plays a crucial role in regulating various aspects of plant growth and development, including cell elongation, division, and differentiation. The incorporation of deuterium into its structure allows for enhanced tracing in metabolic studies and reaction mechanisms, making it a valuable tool in scientific research.
Indole-3-acetic-2,2-d2 acid is derived from natural sources such as plants and microorganisms that synthesize indole-3-acetic acid. It can be produced synthetically in laboratories for research purposes. The compound's synthesis often involves incorporating deuterium into the indole-3-acetic acid molecule through various chemical reactions.
This compound falls under the category of synthetic organic compounds and is classified as a deuterated compound due to the presence of deuterium. As an auxin, it is part of a broader class of phytohormones that influence plant growth and responses to environmental stimuli.
The synthesis of indole-3-acetic-2,2-d2 acid typically involves two primary methods:
The synthesis requires careful control of reaction conditions to ensure high yield and purity. For instance, reaction temperatures and pH levels must be optimized to facilitate the incorporation of deuterium while minimizing side reactions that could lead to impurities.
The molecular formula for indole-3-acetic-2,2-d2 acid is C10H8D2O2. Its structure consists of an indole ring system with an acetic acid functional group attached at the 3-position. The presence of two deuterium atoms at the 2-position of the acetic group distinguishes it from its non-deuterated counterpart.
The molecular weight of indole-3-acetic-2,2-d2 acid is approximately 178.22 g/mol. The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the incorporation of deuterium.
Indole-3-acetic-2,2-d2 acid participates in several chemical reactions:
The choice of reagents and conditions for these reactions significantly affects the yield and purity of the products formed. For instance, controlling temperature and solvent systems can enhance reaction efficiency.
Indole-3-acetic-2,2-d2 acid functions by binding to specific auxin receptors in plant cells. This interaction initiates a signal transduction pathway that alters gene expression patterns associated with growth processes such as cell elongation and division.
Research has shown that the compound influences various biochemical pathways involved in plant growth regulation. The biosynthesis pathways for indole-3-acetic acid include tryptophan-dependent routes where tryptophan is converted through several intermediates into indole-3-acetic acid via enzymes like tryptophan aminotransferase and tryptophan decarboxylase .
Indole-3-acetic-2,2-d2 acid typically appears as a white crystalline solid at room temperature. Its solubility profile indicates good solubility in polar solvents such as water and methanol.
The compound exhibits typical characteristics associated with carboxylic acids and aromatic compounds. Its acidity allows it to participate in various chemical reactions relevant to organic synthesis.
The stability of indole-3-acetic-2,2-d2 acid under different pH conditions has been studied, revealing its resilience against degradation over a range of environmental conditions typical for laboratory settings.
Indole-3-acetic-2,2-d2 acid has several scientific applications:
Indole-3-acetic-2,2-d₂ acid (IAA-d₂), a deuterium-labeled analog of the primary plant auxin indole-3-acetic acid (IAA), serves as a critical tracer for elucidating auxin biosynthesis and metabolism in plant systems. Its deuterium atoms at the α-carbon position (C-2) enable precise tracking of IAA dynamics without altering biological activity. In plants, IAA biosynthesis primarily occurs through tryptophan-dependent pathways, with the indole-3-pyruvic acid (IPA) pathway being the dominant route [1] [6]. This pathway initiates with the transamination of L-tryptophan to indole-3-pyruvic acid, catalyzed by aminotransferases (e.g., TAA1/TAR enzymes). IPA is subsequently decarboxylated to indole-3-acetaldehyde (IAAld) by indole-3-pyruvate decarboxylase (IPDC), followed by oxidation to IAA via aldehyde dehydrogenases [1].
The tryptamine (TAM) pathway represents another significant route, where tryptophan decarboxylase converts tryptophan to tryptamine, followed by oxidation to IAAld by amine oxidases. Deuterium labeling at the α-carbon (as in IAA-d₂) stabilizes the molecule against non-specific decarboxylation and allows researchers to distinguish de novo synthesized IAA from pre-existing pools. When isotopic precursors like deuterated tryptophan are administered, plants incorporate deuterium into IAA through these enzymatic cascades, resulting in IAA-d₂ production. This labeling is detectable via mass spectrometry as a characteristic M+2 mass shift [6] [8].
Table 1: Key Tryptophan-Dependent IAA Biosynthesis Pathways in Plants
Pathway | Key Intermediates | Enzymes Involved | Deuterium Incorporation Site |
---|---|---|---|
Indole-3-Pyruvate (IPA) | Indole-3-pyruvic acid, IAAld | Aminotransferase, IPDC, Aldehyde DH | α-carbon (C-2) of acetic acid |
Tryptamine (TAM) | Tryptamine, IAAld | Tryptophan decarboxylase, Amine oxidase | α-carbon (C-2) of acetic acid |
Indole-3-Acetamide (IAM) | Indole-3-acetamide | Monooxygenase, Amide hydrolase | Not predominant in plants |
Microorganisms employ diverse tryptophan-dependent pathways for IAA production, with the IPA and indole-3-acetamide (IAM) routes being the most widespread. The IPA pathway is particularly significant in bacteria such as Enterobacter, Azospirillum, and Serratia. In Serratia plymuthica A153, the ipdc gene encodes a rate-limiting indole-3-pyruvate decarboxylase essential for converting IPA to IAAld. Disruption of ipdc reduces IAA synthesis by >90%, confirming its centrality [5]. The IAM pathway, governed by iaaM (tryptophan monooxygenase) and iaaH (IAM hydrolase) genes, is prevalent in phytopathogens like Pseudomonas savastanoi and symbionts like Agrobacterium tumefaciens [1].
Bacillus species (e.g., B. subtilis, B. licheniformis) and Priestia megaterium (formerly Bacillus megaterium) exhibit high IAA productivity. P. megaterium synthesizes IAA primarily via the IPA pathway, achieving yields of 35.49 mg·L⁻¹ in tryptophan-supplemented media [9]. Lactic acid bacteria (Lactiplantibacillus plantarum) and Vibrio species also contribute, though with lower efficiency. Crucially, microbial IAA synthesis requires exogenous tryptophan due to its high metabolic cost, and deuterated tryptophan precursors enable microbial production of IAA-d₂ [1] [9].
Table 2: IAA Production Efficiency in Key Microbial Genera
Microbial Group | Representative Species | Primary Pathway | Max IAA Yield (mg·L⁻¹) | Deuterated IAA Potential |
---|---|---|---|---|
Bacillus/Priestia | P. megaterium | IPA | 35.49 | High (via Trp-d₂ feed) |
Rhizosphere Bacteria | Serratia plymuthica A153 | IPA | Strain-dependent | Moderate |
Lactic Acid Bacteria | Lactiplantibacillus plantarum | Undefined | <10 | Low |
Vibrio | V. diazotrophicus | Multiple | Variable | Moderate |
The site-specific deuterium labeling at the α-carbon of IAA-d₂ arises from kinetic isotope effects during enzymatic decarboxylation. In the IPA pathway, IPDC catalyzes the decarboxylation of indole-3-pyruvic acid, generating a resonance-stabilized enol intermediate that tautomerizes to IAAld. When deuterated pyruvate analogs (e.g., indole-3-pyruvic-2,2-d₂ acid) serve as substrates, the enol intermediate retains deuterium at C-2 due to slower C-D bond cleavage [5]. Subsequent oxidation by aldehyde dehydrogenases yields IAA-d₂ without deuterium loss.
Regulatory proteins intricately control this process. In Serratia plymuthica, the transcriptional regulator TyrR activates ipdc expression by binding aromatic amino acids, which alters its affinity for the ipdc promoter. Biochemical studies confirm that tryptophan induces conformational changes in TyrR, enhancing ipdc transcription and IAA synthesis [5]. Similarly, in Enterobacter ludwigii, TyrR homologs modulate IAA output. Quorum sensing systems (e.g., PigP) further fine-tune enzyme activity, ensuring precise control over deuterium incorporation.
Table 3: Enzymes Catalyzing Key Steps in Deuterated IAA Synthesis
Enzyme | Reaction Catalyzed | Deuterium Incorporation Role | Regulatory Influences |
---|---|---|---|
Indole-3-pyruvate decarboxylase (IPDC) | IPA → IAAld + CO₂ | Retains α-deuterium in enol intermediate | Activated by TyrR; repressed by RpoS |
Aldehyde dehydrogenase (IAD) | IAAld → IAA | No deuterium loss | Substrate-dependent |
Tryptophan aminotransferase (TAM) | Trp → IPA | Generates deuterated IPA from Trp-d₂ | Feedback-inhibited by IAA |
The synthetic utility of IAA-d₂ is underscored by its application as an internal standard in mass spectrometry. Its near-identical chemical properties to native IAA, combined with a +2 Da mass shift, enable accurate quantification of plant auxins in complex matrices. This eliminates ion-suppression effects and corrects for extraction losses, as demonstrated in studies on cotton pan-genomes and barley root metabolomics [8].
Compound Synonyms and IdentifiersTable 4: Nomenclature of Deuterated Indole-3-Acetic Acid
Synonym | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
Indole-3-acetic-2,2-d₂ acid | 24420-86-8 | C₁₀H₇D₂NO₂ | 177.20 |
3-Indoleacetic acid-α,α-d₂ | 24420-86-8 | C₁₀H₇D₂NO₂ | 177.20 |
Deuterated indole-3-acetic acid | 24420-86-8 | C₁₀H₇D₂NO₂ | 177.20 |
IAA-α,α-d₂ | 24420-86-8 | C₁₀H₇D₂NO₂ | 177.20 |
Heteroauxin-α,α-d₂ | 24420-86-8 | C₁₀H₇D₂NO₂ | 177.20 |
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